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Introduction
Branebrutinib (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's

tyrosine kinase (BTK).[1][2] As a key mediator in B-cell receptor (BCR) and Fc receptor

signaling pathways, BTK is a critical therapeutic target for a range of autoimmune diseases,

including rheumatoid arthritis and lupus.[3][4][5] Branebrutinib's irreversible binding to a

cysteine residue in the active site of BTK leads to rapid and sustained inactivation of the

enzyme.[2] This technical guide provides a comprehensive summary of the pharmacokinetic

profile of Branebrutinib in various animal models, offering insights for researchers and

professionals in drug development.

Quantitative Pharmacokinetic Parameters
Multi-species pharmacokinetic studies have demonstrated that Branebrutinib possesses

favorable drug-like properties. The compound exhibits variable oral bioavailability across

species and is characterized by low total body plasma clearance.[1] Despite high protein

binding (free fraction: 0.2-1.2%), its steady-state volume of distribution suggests some

extravascular distribution.[1] A notable characteristic is its very low penetration of the blood-

brain barrier.[1][2]
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Parameter Mouse Rat
Cynomolgus
Monkey

Dog

Absolute Oral

Bioavailability

(%)

100[1] 74[1] 46[1] 81[1]

Plasma T1/2 (IV)

0.46 - 4.3 h

(across species)

[1]

0.46 - 4.3 h

(across species)

[1]

0.46 - 4.3 h

(across species)

[1]

0.46 - 4.3 h

(across species)

[1]

Tmax (Oral)

0.58 - 1.0 h

(across species)

[1]

0.58 - 1.0 h

(across species)

[1]

0.58 - 1.0 h

(across species)

[1]

0.58 - 1.0 h

(across species)

[1]

Total Body

Plasma

Clearance

Low[1] Low[1] Low[1] Low[1]

Brain Penetration

<5% of plasma

concentration[1]

[2]

<5% of plasma

concentration[1]
Not Specified

<5% of plasma

concentration[1]

Experimental Protocols
While specific, detailed protocols from the original studies are not fully available, a general

methodology for assessing the pharmacokinetics of Branebrutinib in animal models can be

outlined as follows.

Objective: To determine the pharmacokinetic profile of Branebrutinib following intravenous and

oral administration in a relevant animal model (e.g., mouse, rat, dog, or cynomolgus monkey).

Methodology:

Animal Models: Healthy, adult male and female animals of the selected species are used.

Animals are housed in controlled environments with standard diet and water ad libitum.

Dosing:
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Intravenous (IV): A single bolus dose of Branebrutinib, formulated in a suitable vehicle, is

administered via an appropriate vein (e.g., tail vein in rodents, cephalic vein in larger

animals).

Oral (PO): A single dose of Branebrutinib, formulated as a solution or suspension, is

administered via oral gavage.

Sample Collection:

Serial blood samples are collected from a suitable site (e.g., retro-orbital sinus, jugular

vein, or other appropriate vessel) at predetermined time points post-dose (e.g., 0.083,

0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and

centrifuged to separate plasma.

Plasma samples are stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method:

Plasma concentrations of Branebrutinib are determined using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The method is validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data

using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Parameters calculated include: maximum plasma concentration (Cmax), time to maximum

plasma concentration (Tmax), area under the plasma concentration-time curve (AUC),

terminal half-life (T1/2), clearance (CL), and volume of distribution (Vd).

For oral doses, absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV

/ Doseoral) x 100.
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Visualizations
Signaling Pathway of Branebrutinib's Target: BTK
Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in multiple pathways within

immune cells.[3][5] Its inhibition by Branebrutinib impacts B-cell activation, as well as functions

of myeloid cells like monocytes, mast cells, and basophils.[3]
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Caption: BTK signaling pathways inhibited by Branebrutinib.

Experimental Workflow for Animal Pharmacokinetic
Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of

Branebrutinib in animal models.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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